molecular formula C21H17N3O3S B4445896 N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4445896
M. Wt: 391.4 g/mol
InChI Key: OHHSIPYURSBTAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing ETPOTP. One common approach involves cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks (such as α-bromo ketones, chloroacetic acid, and terminal alkynes). Singh et al. developed an efficient procedure for synthesizing thiazolo[3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .

8.

Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives, including those with 2-substituted moieties, have demonstrated high antitumor activity . Researchers have explored their potential as anticancer agents due to their structural similarity to purines. These compounds may serve as scaffolds for designing novel medicines targeting cancer cells.

Antibacterial Properties

Studies have revealed that thiazolo[3,2-a]pyrimidines exhibit antibacterial effects. Their unique chemical structure makes them promising candidates for developing new antibacterial drugs . Investigating their mechanisms of action and optimizing their activity against specific bacterial strains could lead to valuable therapeutic options.

Anti-Inflammatory Effects

Thiazolo[3,2-a]pyrimidine derivatives have also shown anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders . Further research is needed to explore their full potential in this area.

Antimalarial Applications

While not explicitly mentioned for AKOS000455352, other thiazolo[3,2-a]pyrimidines have been investigated as potential antimalarials . Their unique ring system and reactivity toward electrophilic reagents make them interesting candidates for combating malaria parasites.

HIV Reverse Transcriptase Inhibition

Some thiazolo[3,2-a]pyrimidines have been explored as inhibitors of HIV reverse transcriptase . Understanding their interactions with viral enzymes and optimizing their activity could contribute to antiretroviral drug development.

Serotonin Receptor Antagonism

Certain thiazolo[3,2-a]pyrimidines act as antagonists of the 5-HT2 serotonin receptor, potentially relevant for treating depression . Investigating their binding affinity and selectivity could lead to novel antidepressant therapies.

Future Directions

: Agarkov, A. S., Shiryaev, A. K., Solovieva, S. E., & Antipin, I. S. (2023). Synthesis, Chemical Properties, and Application of 2-Substituted Thiazolo [3,2-a]pyrimidine Derivatives. Russian Journal of Organic Chemistry, 59, 337–364. Link

properties

IUPAC Name

N-(2-ethoxyphenyl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-2-27-18-11-7-6-10-16(18)23-19(25)15-12-22-21-24(20(15)26)17(13-28-21)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHSIPYURSBTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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